molecular formula C18H14N2O4S B7878092 5-(10-methoxypyrido[2,3-b][1,4]benzoxazepin-5(6H)-yl)thiophene-2-carboxylic acid

5-(10-methoxypyrido[2,3-b][1,4]benzoxazepin-5(6H)-yl)thiophene-2-carboxylic acid

Cat. No.: B7878092
M. Wt: 354.4 g/mol
InChI Key: ANNRIJFNVCRTFJ-UHFFFAOYSA-N
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Description

5-(10-methoxypyrido[2,3-b][1,4]benzoxazepin-5(6H)-yl)thiophene-2-carboxylic acid is a complex heterocyclic compound that features a unique combination of pyrido, benzoxazepine, and thiophene moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(10-methoxypyrido[2,3-b][1,4]benzoxazepin-5(6H)-yl)thiophene-2-carboxylic acid typically involves multi-step organic synthesis. One common approach is to start with the construction of the benzoxazepine core, followed by the introduction of the pyrido and thiophene moieties. Key steps may include cyclization reactions, nucleophilic substitutions, and coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

5-(10-methoxypyrido[2,3-b][1,4]benzoxazepin-5(6H)-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups .

Scientific Research Applications

5-(10-methoxypyrido[2,3-b][1,4]benzoxazepin-5(6H)-yl)thiophene-2-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials, such as organic semiconductors or catalysts .

Mechanism of Action

The mechanism of action of 5-(10-methoxypyrido[2,3-b][1,4]benzoxazepin-5(6H)-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(10-methoxypyrido[2,3-b][1,4]benzoxazepin-5(6H)-yl)thiophene-2-carboxylic acid is unique due to its intricate structure, which combines multiple heterocyclic rings. This complexity may confer distinct biological activities and make it a valuable scaffold for drug development .

Properties

IUPAC Name

5-(10-methoxy-6H-pyrido[2,3-b][1,4]benzoxazepin-5-yl)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S/c1-23-13-6-2-4-11-10-20(15-8-7-14(25-15)18(21)22)12-5-3-9-19-17(12)24-16(11)13/h2-9H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNRIJFNVCRTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC3=C(C=CC=N3)N(C2)C4=CC=C(S4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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